molecular formula C7H10O3 B15213779 6-Hydroxyhexahydrocyclopenta[b]furan-2-one CAS No. 89898-19-1

6-Hydroxyhexahydrocyclopenta[b]furan-2-one

Cat. No.: B15213779
CAS No.: 89898-19-1
M. Wt: 142.15 g/mol
InChI Key: MBJJGJACXCAZKL-UHFFFAOYSA-N
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Description

6-Hydroxyhexahydrocyclopenta[b]furan-2-one is an organic compound with the molecular formula C7H10O3. It is a derivative of furan, characterized by a hexahydrocyclopenta ring fused to a furan ring with a hydroxyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyhexahydrocyclopenta[b]furan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a hydroxy acid or ester precursor. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyhexahydrocyclopenta[b]furan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxyhexahydrocyclopenta[b]furan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxyhexahydrocyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the furan ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxyhexahydrocyclopenta[b]furan-2-one is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

89898-19-1

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

6-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C7H10O3/c8-5-2-1-4-3-6(9)10-7(4)5/h4-5,7-8H,1-3H2

InChI Key

MBJJGJACXCAZKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1CC(=O)O2)O

Origin of Product

United States

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